molecular formula C21H24N6O2S2 B2830363 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-35-8

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2830363
CAS No.: 501352-35-8
M. Wt: 456.58
InChI Key: DPYCWARASYONDZ-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety, a piperidine ring, and a purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole derivative, which is then coupled with a purine derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions may introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione include other benzo[d]thiazole derivatives and purine-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both benzo[d]thiazole and purine moieties, along with the piperidine ring, gives it distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-24-17-16(18(28)25(2)21(24)29)27(19(23-17)26-10-6-3-7-11-26)12-13-30-20-22-14-8-4-5-9-15(14)31-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYCWARASYONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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